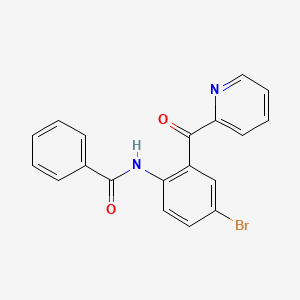
Chloromethyl(methyl)phosphinic Chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloromethyl(methyl)phosphinic Chloride is a chemical compound with the molecular formula C2H5Cl2OP. It is also known by its CAS number 26350-26-5. This compound is used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Chloromethyl(methyl)phosphinic Chloride can be synthesized through several methods. One common synthetic route involves the reaction of chloromethyl methyl ether with phosphorus trichloride. The reaction typically occurs under controlled conditions to ensure the desired product is obtained. Industrial production methods may involve large-scale reactions using similar reagents and conditions, but with optimized parameters to maximize yield and purity .
Chemical Reactions Analysis
Chloromethyl(methyl)phosphinic Chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of the chlorine atom.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to different products.
Hydrolysis: It can hydrolyze in the presence of water, forming phosphinic acid derivatives
Common reagents used in these reactions include water, alcohols, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chloromethyl(methyl)phosphinic Chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of phosphinic acid derivatives.
Biology and Medicine: The compound is studied for its potential use in developing pharmaceuticals and biologically active molecules.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals .
Mechanism of Action
The mechanism of action of phosphinic chloride, (chloromethyl)methyl- involves its reactivity with various nucleophiles. The compound can form covalent bonds with nucleophilic sites on other molecules, leading to the formation of new chemical entities. This reactivity is exploited in various synthetic and industrial applications .
Comparison with Similar Compounds
Chloromethyl(methyl)phosphinic Chloride can be compared with other similar compounds such as:
Phosphonic Chlorides: These compounds have similar reactivity but differ in their specific chemical structures and properties.
Phosphonates: These are esters of phosphonic acid and have different applications and reactivity profiles.
Phosphinates: These compounds are similar in structure but have different substituents, leading to variations in their chemical behavior
This compound is unique due to its specific reactivity and the types of products it can form, making it valuable in various chemical and industrial processes.
Properties
CAS No. |
26350-26-5 |
|---|---|
Molecular Formula |
C2H5Cl2OP |
Molecular Weight |
146.94 g/mol |
IUPAC Name |
chloro-[chloro(methyl)phosphoryl]methane |
InChI |
InChI=1S/C2H5Cl2OP/c1-6(4,5)2-3/h2H2,1H3 |
InChI Key |
ZDXUZZVQABKQKW-UHFFFAOYSA-N |
SMILES |
CP(=O)(CCl)Cl |
Canonical SMILES |
CP(=O)(CCl)Cl |
Key on ui other cas no. |
26350-26-5 |
Pictograms |
Corrosive |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![4-[2-[5-[4-(Diethylamino)phenyl]-4,5-dihydro-1-phenyl-1H-pyrazol-3-YL]vinyl]-N,N-diethylaniline](/img/structure/B1582623.png)


